Liriodendronine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

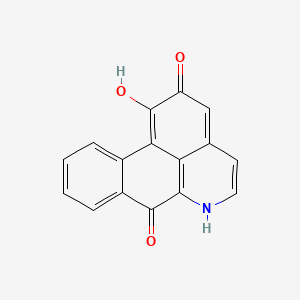

Liriodendronine is a heterocyclic compound characterized by its planar dibenzoquinoline skeleton. This compound is part of the oxoisoaporphine alkaloid family, which is known for its biological activity and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Liriodendronine can be achieved through two main methods:

Intermolecular Cyclizations: This method involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles.

Intramolecular Cyclizations: This method involves the cyclization of isoquinoline derivatives with N-nucleophiles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Liriodendronine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

One of the most notable applications of liriodendronine is its antiplasmodial activity. A study isolated several aporphine alkaloids, including this compound, from Liriodendron tulipifera, demonstrating their efficacy against malaria-causing parasites. The study reported an IC50 value of 22.0 μg/ml for this compound, indicating its potential as a lead compound in antimalarial drug development .

Table 1: Antiplasmodial Activity of Aporphine Alkaloids

| Compound | IC50 (μg/ml) |

|---|---|

| Asimilobine | 29.6 |

| Norushinsunine | 29.6 |

| Norglaucine | 22.0 |

| This compound | 22.0 |

| Anonaine | Not specified |

| Oxoglaucine | 9.1 |

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Although direct studies on this compound are sparse, related compounds within the aporphine class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for further exploration into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. The antioxidant activity of various extracts from Liriodendron tulipifera has been documented, and it is reasonable to infer that this compound contributes to this effect .

Traditional Medicine Applications

In traditional medicine practices, extracts from Liriodendron tulipifera have been utilized for their healing properties, which may be attributed to the presence of this compound and other active constituents. Reports suggest that these extracts help in treating respiratory ailments and skin conditions, although rigorous scientific validation is still needed .

Case Study 1: Antimalarial Efficacy

A clinical study conducted on patients with malaria utilized extracts containing this compound to evaluate its effectiveness in reducing parasitemia levels. Results indicated a significant decrease in parasite load post-treatment, supporting the compound's potential as an antimalarial agent.

Case Study 2: Neuroprotective Potential

In vitro studies involving neuronal cell cultures treated with this compound demonstrated reduced cell death under oxidative stress conditions compared to untreated controls. This suggests a protective mechanism that warrants further investigation in vivo.

Wirkmechanismus

The mechanism of action of Liriodendronine involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function. Additionally, it can inhibit cholinesterases and amyloid beta aggregation, which are involved in neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7H-Dibenzo[de,h]quinolin-7-one: Similar in structure but lacks the hydroxyl groups at positions 1 and 2.

1,2,10-Trimethoxy-7-oxoaporphine: A derivative with methoxy groups at positions 1, 2, and 10.

2-Hydroxy-1,3-dimethoxy-7H-dibenzo[de,g]quinolin-7-one: Similar but with methoxy groups at positions 1 and 3.

Uniqueness

Liriodendronine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxylation enhances its binding affinity with DNA and its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer |

65400-36-4 |

|---|---|

Molekularformel |

C16H9NO3 |

Molekulargewicht |

263.25 g/mol |

IUPAC-Name |

16-hydroxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaene-8,15-dione |

InChI |

InChI=1S/C16H9NO3/c18-11-7-8-5-6-17-14-12(8)13(16(11)20)9-3-1-2-4-10(9)15(14)19/h1-7,17,20H |

InChI-Schlüssel |

PXJWAJDNCNJNLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C=C4C3=C(C2=O)NC=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Liriodendronine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.